- Preparation of substituted pyrimidinamines as inhibitors to target HIV-1 Nef-CD80/CD86 interactions for therapeutic intervention, World Intellectual Property Organization, , ,
Cas no 940-31-8 (2-phenoxypropanoic acid)
2-phenoxypropanoic acid structure
Product Name:2-phenoxypropanoic acid
Número CAS:940-31-8
MF:C9H10O3
Megavatios:166.173902988434
MDL:MFCD00002643
CID:40362
PubChem ID:13658
Update Time:2024-10-26
2-phenoxypropanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Phenoxypropanoic acid
- 2-Phenoxypropionic acid
- Alpha-Methylphenoxyacetic Acid
- 2-Phenoxypropionic A
- 2-Phenoxypropionicacid Solution
- (+/-)-2-phenyloxypropanoic acid
- (2RS)-2-phenoxypropionic acid
- 2-Phenoxy-propanoic acid
- 2-phenoxy-propanoicaci
- 2-phenoxy-propionicaci
- 2-Phenoxypropionsure
- acidephenoxy-2-propionique
- a-Phenoxypropionic acid
- DL-2-PHENOXYPROPIONIC ACID
- phenoxypropanoic acid
- phenoxypropionic acid
- Propionic acid,2-phenoxy
- α-Methylphenoxyacetic Acid
- Propanoic acid, 2-phenoxy-
- alpha-Phenoxypropionic acid
- Acide phenoxy-2-propionique
- PROPIONIC ACID, 2-PHENOXY-
- Acide phenoxy-2-propionique [French]
- .alpha.-Phenoxypropionic acid
- .alpha.-Methylphenoxyacetic acid
- SXERGJJQSKIUIC-UHFFFAOYSA-N
- (S)-2-phenoxypropanoic acid
- Propanoic acid, phen
- 2-Phenoxypropanoic acid (ACI)
- Propionic acid, 2-phenoxy- (7CI, 8CI)
- (±)-2-Phenoxypropionic acid
- 2-PPA
- DL
- NSC 1866
- NSC 404102
- α-Phenoxypropionic acid
- ChemDiv3_001384
- SR-01000423857
- EINECS 213-370-5
- STK397471
- SR-01000423857-1
- Propionic acid, 2-phenoxy-(VAN) (8CI)
- NSC1866
- DTXSID10870812
- AI3-17384
- Propionic acid, 2-phenoxy- (VAN)
- AKOS000103747
- AKOS016050270
- AR3815
- alpha-Phenoxypropinic acid
- MFCD00002643
- HMS1476O20
- 2-POPA
- W-100218
- 2-phenoxy-propionic acid
- BBL002385
- NSC-404102
- AN-651/40401218
- F0722-6589
- NS00014738
- EN300-18286
- 2-Phenoxypropionicacid
- Z57825333
- 2-Phenoxypropanoicacid
- Propionic acid, 2-phenoxy-(VAN)
- P0318
- ALBB-000255
- 2-Phenoxypropionic acid, >=98%
- BS-3903
- AB89135
- NCGC00180553-01
- SY049728
- NSC-1866
- 2-phenoxy propionic acid
- Propanoic acid, 2-phenoxy-, (.+/-.)-
- SCHEMBL43054
- 940-31-8
- DTXCID60818502
- 2-Phenoxypropanoic acid #
- CS-W021018
- 1912-21-6
- NSC404102
- BRD-A44629442-001-01-5
- CHEBI:169988
- EU-0070543
- IDI1_020350
- 2-phenoxypropanoic acid
-
- MDL: MFCD00002643
- Renchi: 1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
- Clave inchi: SXERGJJQSKIUIC-UHFFFAOYSA-N
- Sonrisas: O=C(C(C)OC1C=CC=CC=1)O
- Brn: 3198799
Atributos calculados
- Calidad precisa: 166.06300
- Masa isotópica única: 166.062994177g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 150
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 46.5
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.1708 (rough estimate)
- Punto de fusión: 114.0 to 117.0 deg-C
- Punto de ebullición: 265 °C(lit.)
- Punto de inflamación: 265°C
- índice de refracción: 1.5500 (estimate)
- PSA: 46.53000
- Logp: 1.53850
- Disolución: 未确定
- Presión de vapor: 0.0±0.5 mmHg at 25°C
2-phenoxypropanoic acid Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:1
- Código de categoría de peligro: R36/37/38:对眼睛、呼吸道和皮肤有刺激作用。
- Instrucciones de Seguridad: S24/25
- Rtecs:UF6515000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Room temperature
2-phenoxypropanoic acid Datos Aduaneros
- Código HS:2918990090
- Datos Aduaneros:
中国海关编码:
2918990090概述:
2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
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2-phenoxypropanoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2… Solvents: Methanol ; 24 h, 0.6 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Referencia
- Preparation of spiro phosphine-oxazoline iridium(I) complexes as catalyst for asymmetric hydrogenation of unsaturated carboxylic acids, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 65 °C
1.2 pH 4
1.2 pH 4
Referencia
- Process for preparation of 2-phenoxypropionyl chloride as key intermediate of fenoxanil from phenol and 2-chloropropionic acid, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 °C; 24 h, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referencia
- Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chlorides, Tetrahedron: Asymmetry, 2015, 26(5-6), 312-319
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Benzene , Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3.5 h, 50 °C
1.2 Reagents: Hydrochloric acid ; pH 1 - 2
1.2 Reagents: Hydrochloric acid ; pH 1 - 2
Referencia
- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism, International Journal of Food Properties, 2023, 26(1), 108-121
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 - 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt
Referencia
- Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic Herbicides, European Journal of Organic Chemistry, 2022, 2022(25),
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 5 - 60 min, < 0 °C
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux
Referencia
- Compounds for use in treating neuromuscular disorders, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
Referencia
- Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents, Chemical Biology & Drug Design, 2014, 84(5), 603-615
Métodos de producción 9
Condiciones de reacción
Referencia
- Synthesis and herbicidal activity of 12-(aryloxyacyloxyimino)-1,15-pentadecanelactone derivatives, Journal of Agricultural and Food Chemistry, 2009, 57(2), 610-617
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
Referencia
- Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrin, Tetrahedron: Asymmetry, 1991, 2(1), 39-42
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 25 °C
Referencia
- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Direct α-lithiation of phenoxyacetic acid and electrophilic substitution, Journal of Organic Chemistry, 1978, 43(4), 772-3
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Access to Optically Enriched α-Aryloxycarboxylic Esters via Carbene-Catalyzed Dynamic Kinetic Resolution and Transesterification, Organic Letters, 2020, 22(9), 3335-3338
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referencia
- Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5'-Monophosphate Dehydrogenase, Journal of Medicinal Chemistry, 2013, 56(10), 4028-4043
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
- Acyclic stereoselection. 23. Lactaldehyde enolate equivalents, Journal of the American Chemical Society, 1984, 106(26), 8161-74
Métodos de producción 20
Condiciones de reacción
Referencia
- Compounds and methods for treating mammalian gastrointestinal microbial infections, World Intellectual Property Organization, , ,
2-phenoxypropanoic acid Raw materials
- Methyl DL-2-bromopropionate
- Dilithium phenoxyethan-2-idoate
- 2-Propenoic acid, 2-phenoxy-
- Propanoic acid,2-bromo-, sodium salt (1:1)
- ethyl 2-phenoxypropanate
- 2-(4-Chlorophenoxy)propanoic acid
- ethyl 2-bromopropanoate
- Methyl 2-Phenoxypropanoate
2-phenoxypropanoic acid Preparation Products
2-phenoxypropanoic acid Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:940-31-8)2-phenoxypropanoic acid
Número de pedido:A844794
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):184.0
Correo electrónico:sales@amadischem.com
2-phenoxypropanoic acid Literatura relevante
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:940-31-8)2-phenoxypropanoic acid
Pureza:99%
Cantidad:500g
Precio ($):184.0